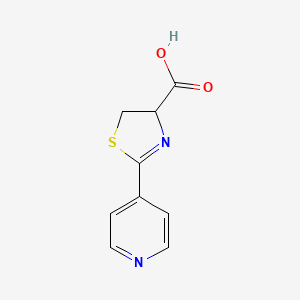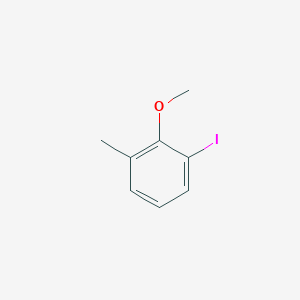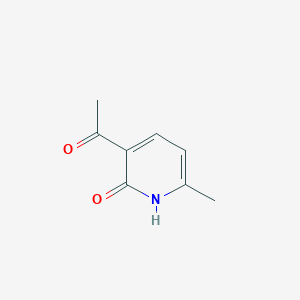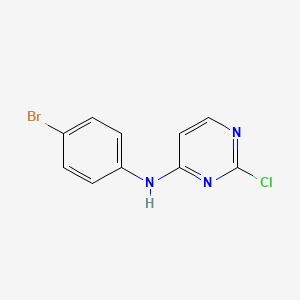![molecular formula C13H19N3O2S B3120114 tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 259809-78-4](/img/structure/B3120114.png)
tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Vue d'ensemble
Description
Tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, also known as TB-MTDHP, is a synthetic small molecule compound with potential applications in scientific research. It has been studied for its ability to bind to certain macromolecules and is a potential candidate for therapeutic applications. TB-MTDHP is an important research tool, as it has been used to study the structure and function of macromolecules, and to investigate the biochemical and physiological effects of drugs.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research on tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate contributes to the synthesis of novel chemical compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) synthesized various pyrido and thieno pyrimidine derivatives, demonstrating the versatility of similar compounds in creating new chemical entities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Interaction with Other Chemicals
Zinchenko, Muzychka, Biletskiy, and Smolii (2018) studied the interaction of similar pyrimidine derivatives with glycine esters, revealing the compound's reactivity and potential for creating diverse chemical structures (Zinchenko et al., 2018).
Synthesis Optimization
Görlitzer and Baltrusch (2000) worked on synthesizing related compounds, highlighting the ongoing efforts to optimize the synthesis of pyrimidine derivatives (Görlitzer & Baltrusch, 2000).
Advanced Structural Analysis
Çolak, Karayel, Buldurun, and Turan (2021) conducted in-depth analyses of related compounds, including X-ray crystallography and DFT analyses, to understand their molecular and crystal structures (Çolak et al., 2021).
Development of Polyfunctional Compounds
Litvinchuk, Bentya, Rusanov, and Vovk (2021) explored the synthesis of new thiazolo[3,2-c]pyrimidine derivatives, showing the compound's role in developing multifunctional molecules (Litvinchuk et al., 2021).
Potential in Pharmaceutical Applications
Chavchich et al. (2016) conducted studies on pyrimidine analogues for malaria treatment, indicating potential pharmaceutical applications of related compounds (Chavchich et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is the luteinizing hormone receptor (LHR) . LHR is a key hormone receptor regulating reproductive functions in humans and mammals .
Mode of Action
This compound acts as an allosteric agonist of the LHR . It binds to the extracellular domain of the LHR in target cells, stimulating the receptor and initiating a cascade of biochemical reactions .
Biochemical Pathways
Upon activation of the LHR, this compound influences the expression of various genes involved in steroidogenesis . Notably, it increases the gene expression of the cholesterol-transporting protein StAR, which catalyzes the rate-limiting stage of steroidogenesis .
Pharmacokinetics
The compound’s pharmacokinetic properties seem to vary depending on the route of administration . It stimulates testosterone production more effectively after one- or five-day intraperitoneal administration than following subcutaneous and oral administration . .
Result of Action
The activation of the LHR by this compound leads to an increase in testosterone production . This is particularly notable after intraperitoneal administration . Additionally, the compound’s effect on gene expression can influence the production of other steroid hormones .
Propriétés
IUPAC Name |
tert-butyl 2-methylsulfanyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-5-10-9(8-16)7-14-11(15-10)19-4/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYVWSMGRQYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(Z)-4-Oxopent-2-en-2-yl]oxythallium](/img/structure/B3120085.png)


![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)




![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)